molecular formula C9H12OS B6259012 (2-methoxy-5-methylphenyl)methanethiol CAS No. 1016761-53-7

(2-methoxy-5-methylphenyl)methanethiol

Cat. No.: B6259012
CAS No.: 1016761-53-7
M. Wt: 168.3
InChI Key:
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Description

(2-methoxy-5-methylphenyl)methanethiol is an organic compound with the molecular formula C9H12OS. It is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a benzene ring, along with a methanethiol group (-CH2SH) at the para position relative to the methoxy group. This compound is known for its distinct sulfur-containing functional group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-methoxy-5-methylphenyl)methanethiol typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxy-5-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to a primary alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Thioether Formation: The primary alcohol is then converted to a thiol group through a substitution reaction with a thiolating agent like thionyl chloride (SOCl2) followed by treatment with hydrogen sulfide (H2S).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like sodium borohydride (NaBH4).

    Substitution: The methanethiol group can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), hydrogen sulfide (H2S)

Major Products:

    Oxidation: Disulfides, sulfonic acids

    Reduction: Corresponding sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(2-methoxy-5-methylphenyl)methanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving thiol-containing biomolecules and their interactions.

    Medicine: Research into potential therapeutic applications, particularly in the development of drugs targeting sulfur-containing functional groups.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-methoxy-5-methylphenyl)methanethiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, affecting biochemical pathways. The methoxy and methyl groups on the benzene ring can influence the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

  • (2-methoxyphenyl)methanethiol
  • (2-methylphenyl)methanethiol
  • (2-methoxy-5-ethylphenyl)methanethiol

Comparison:

  • (2-methoxy-5-methylphenyl)methanethiol is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity.
  • (2-methoxyphenyl)methanethiol lacks the methyl group, which may result in different reactivity and binding properties.
  • (2-methylphenyl)methanethiol lacks the methoxy group, affecting its solubility and interaction with other molecules.
  • (2-methoxy-5-ethylphenyl)methanethiol has an ethyl group instead of a methyl group, which can alter its steric and electronic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1016761-53-7

Molecular Formula

C9H12OS

Molecular Weight

168.3

Purity

95

Origin of Product

United States

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